2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-5-9(2)16-12(10(8)6-14)20-7-11(18)17-13-15-3-4-19-13/h3-5H,7H2,1-2H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAXVOUTPRTCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercapto-3-cyano-4,6-dimethylpyridine
The pyridine core is prepared via cyclocondensation of 3-oxo-pentanedinitrile with methyl thiourea under acidic conditions. Key parameters:
-
Reagents : Acetic acid (catalyst), ethanol solvent.
Characterization Data :
Alkylation with Chloroacetamide Derivatives
The thiol group is alkylated using 2-chloro-N-thiazol-2-yl-acetamide in the presence of a base:
-
Reagents : 2-Chloro-N-thiazol-2-yl-acetamide, triethylamine (TEA).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (Sₙ2), where the thiolate anion attacks the electrophilic carbon of chloroacetamide.
Optimization Notes :
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane 3:7).
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 2.42 (s, 6H, CH₃), 4.25 (s, 2H, SCH₂), 7.12 (d, 1H, thiazole-H), 7.55 (d, 1H, thiazole-H), 10.2 (s, 1H, NH).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent (WO1999021845A2) describes microwave irradiation to accelerate alkylation:
One-Pot Approach
Combining thiolation and alkylation in a single pot reduces steps:
-
Reagents : 3-Cyano-4,6-dimethylpyridine-2-thiol, 2-chloro-N-thiazol-2-yl-acetamide, K₂CO₃.
-
Solvent : DMF, 80°C, 3 hours.
Critical Analysis of Methodologies
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and pyridine rings exhibit promising anticancer properties. A study demonstrated that derivatives of thiazole-pyridine hybrids showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL, suggesting potential use as an antibacterial agent. The presence of the cyano group enhances the compound's interaction with microbial targets.
Anti-inflammatory Effects
In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking simulations suggest that it could be optimized for further development as an anti-inflammatory drug .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole interactions, while the thiazole and pyridine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 3-cyano-2-thiopyridine derivatives. Below is a comparative analysis with key analogues:
Key Structural-Activity Relationships
- Cyano Group: Critical for bioactivity. Its absence in cyclized derivatives (e.g., thienopyridines) correlates with reduced insecticidal potency .
- Substituent Flexibility : Open-chain acetamide derivatives (e.g., distyryl or biaryl substituents) exhibit higher activity than rigid, cyclized structures .
- Aromatic Substituents: Electron-rich groups (e.g., morpholino, styryl) enhance target binding. For example, morpholino-substituted CD73 inhibitors show superior immune-modulatory effects .
- Thioether Linkage : Facilitates metabolic stability and intermolecular interactions, as seen in crystal structures stabilized by van der Waals forces .
Performance Metrics
- Insecticidal Activity: Distyryl-substituted analogues (e.g., compound 2 in ) show LC₅₀ values 4–5× lower than acetamiprid, a commercial neonicotinoid.
- Immunomodulatory Activity: Morpholino-bearing CD73 inhibitors achieve >90% T-cell suppression reversal at 100 μM, outperforming earlier scaffolds .
Biological Activity
The compound 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is a member of the thiazole and pyridine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 284.33 g/mol
The compound features a thiazole moiety linked to a pyridine derivative through a sulfanyl group, which is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit significant antitumor properties. The presence of the thiazole moiety enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiazole derivatives demonstrate inhibitory activity against BRAF(V600E) and other oncogenic targets, which are pivotal in cancer progression .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A431 | 1.98 |
| Compound B | Jurkat | <1.61 |
| This compound | Various | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation in cellular models .
Antibacterial Activity
Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to play a critical role in disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyridine Ring : Modifications on the pyridine ring can enhance or diminish activity against specific targets.
- Thiazole Moiety : The presence of electron-withdrawing groups on the thiazole ring has been correlated with increased cytotoxicity.
- Sulfanyl Group : This functional group is crucial for the antibacterial activity observed in various derivatives.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antitumor Efficacy : A study on thiazole derivatives showed that compounds with a methyl group at specific positions exhibited enhanced activity against tumor cells, suggesting potential for developing new anticancer agents .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that certain derivatives could significantly reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
- Antibacterial Properties : Research has highlighted that derivatives with similar sulfanyl groups exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
